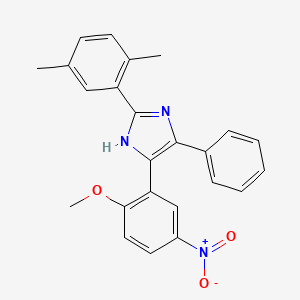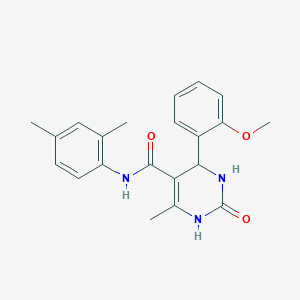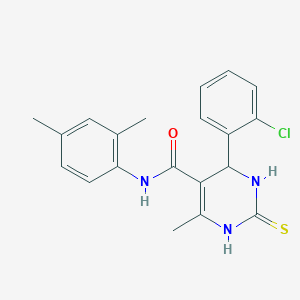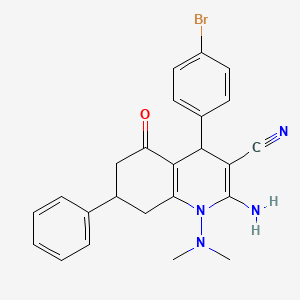
N-(2-methoxyphenyl)-N'-2-pyridinylethanediamide
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-2-pyridinylethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEDA belongs to the class of small molecules called HDAC inhibitors, which are known for their ability to modulate gene expression and regulate various cellular processes.
Mécanisme D'action
N-(2-methoxyphenyl)-N'-2-pyridinylethanediamide exerts its effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins. This leads to a more compact and less accessible chromatin structure, which can result in the repression of gene expression. HDAC inhibitors like this compound can reverse this process by promoting the acetylation of histones, which leads to a more open chromatin structure and increased gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. In addition, this compound has been shown to induce differentiation of stem cells and enhance the production of red blood cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxyphenyl)-N'-2-pyridinylethanediamide in lab experiments is its ability to selectively inhibit HDAC activity, which can result in specific changes in gene expression. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure. In addition, this compound can have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-N'-2-pyridinylethanediamide, including the development of more selective HDAC inhibitors, the identification of novel therapeutic targets, and the optimization of dosing and administration regimens. In addition, further studies are needed to better understand the mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, and to determine its potential applications in other diseases and conditions. Overall, this compound represents a promising area of research with potential therapeutic applications in a range of diseases and conditions.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N'-2-pyridinylethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. HDAC inhibitors like this compound have been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N'-pyridin-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-11-7-3-2-6-10(11)16-13(18)14(19)17-12-8-4-5-9-15-12/h2-9H,1H3,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBPBKAVNCZJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B3961015.png)
![7-(cyclohexylmethyl)-2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3961017.png)
![3-(3,4-dichlorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3961024.png)
![ethyl 4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3961027.png)
![4-[(2,5-dimethylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B3961042.png)

![2-[(2-chlorobenzyl)thio]-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3961052.png)
![6-ethyl-2-(ethylthio)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3961069.png)

![2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3961071.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B3961077.png)

![6-chloro-2-[4-(1-piperidinylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B3961098.png)